
Bms 182874
Übersicht
Beschreibung
BMS-182874 ist ein hochspezifischer Endothelin-Rezeptor-Antagonist, der speziell auf den Endothelin-A-Rezeptor abzielt.
Vorbereitungsmethoden
Die Synthese von BMS-182874 umfasst mehrere Schritte, darunter die Bildung wichtiger Zwischenprodukte und deren anschließende Reaktionen. Die Verbindung wird typischerweise durch eine Reihe von organischen Reaktionen synthetisiert, darunter Sulfonierung, Aminierung und Cyclisierung. Die Reaktionsbedingungen beinhalten oft die Verwendung von Lösungsmitteln wie Dimethylsulfoxid (DMSO) und Katalysatoren, um die Reaktionen zu erleichtern .
Analyse Chemischer Reaktionen
BMS-182874 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion kann durch Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat gefördert werden.
Reduktion: Reduktionsreaktionen können Reagenzien wie Lithiumaluminiumhydrid beinhalten.
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
BMS 182874 has been utilized in several research domains:
Chemistry
- Study of Endothelin Receptor Antagonists : The compound is employed to investigate the chemical properties and reactions of endothelin receptor antagonists, contributing to the understanding of molecular interactions within this class of drugs.
Biology
- Cellular Studies : this compound is used in cellular models to elucidate the role of ETA receptors in biological processes such as vascular remodeling and inflammation. Its selective antagonism allows researchers to dissect the specific contributions of endothelin signaling in various cellular contexts .
Medicine
- Therapeutic Potential : The compound is being investigated for its potential therapeutic effects in conditions associated with elevated endothelin activity, such as hypertension, heart failure, and pulmonary arterial hypertension. Studies have demonstrated its efficacy in reducing blood pressure and mitigating vascular complications related to endothelin signaling .
Case Study 1: Vascular Function
In a study examining the effects of this compound on vascular smooth muscle cells, researchers found that the compound significantly inhibited ET-1-induced contraction in isolated blood vessels, demonstrating its potential utility in treating vascular disorders .
Case Study 2: Renal Protection
Another investigation focused on the renal protective effects of this compound in models of renal fibrosis. The findings suggested that blocking ETA receptors with this compound could reduce inflammatory factors associated with renal damage, highlighting its potential role in kidney disease management .
Wirkmechanismus
BMS-182874 exerts its effects by selectively binding to endothelin A receptors, thereby blocking the action of endothelin-1, a potent vasoconstrictor. This leads to vasodilation and a reduction in blood pressure. The compound’s mechanism involves the inhibition of calcium mobilization within cells, which is crucial for vasoconstriction .
Vergleich Mit ähnlichen Verbindungen
BMS-182874 ist einzigartig aufgrund seiner hohen Selektivität für Endothelin-A-Rezeptoren gegenüber Endothelin-B-Rezeptoren. Ähnliche Verbindungen umfassen:
Bosentan: Ein dualer Endothelin-Rezeptor-Antagonist.
Ambrisentan: Ein weiterer selektiver Endothelin-A-Rezeptor-Antagonist.
Sitaxentan: Auch ein selektiver Endothelin-A-Rezeptor-Antagonist. BMS-182874 zeichnet sich durch seine höhere Selektivität und Potenz aus
Biologische Aktivität
BMS 182874 is a synthetic compound recognized for its potent activity as a selective endothelin A (ET-A) receptor antagonist. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Chemical Name : 5-(Dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)-1-naphthalenesulfonamide hydrochloride
- Molecular Formula : C17H19N3O3S·HCl
- Molecular Weight : 367.87 g/mol
- Purity : ≥98%
This compound functions as a competitive antagonist for ET-A receptors, exhibiting over 1000-fold selectivity against ET-B receptors. This selectivity is crucial for its therapeutic potential, particularly in conditions where endothelin-1 (ET-1) plays a significant role in vascular contraction and hypertension. The compound inhibits ET-1-induced calcium mobilization in various cell types, demonstrating its efficacy in modulating vascular responses.
In Vitro Studies
In vitro studies have shown that this compound effectively inhibits ET-A receptor-mediated calcium mobilization. The inhibition constant () values reported are approximately 48 nM in Chinese hamster ovary (CHO) cells and 61 nM in rat vascular smooth muscle cells . The compound has also been shown to suppress ET-1-induced longitudinal muscle contraction in the mouse colon, further emphasizing its role as a selective antagonist .
In Vivo Efficacy
This compound has demonstrated significant antihypertensive effects in animal models. In a study involving transgenic rats with renovascular hypertension (TGR), this compound was administered orally and resulted in a notable reduction in systolic blood pressure compared to control groups. The study reported the following results:
Treatment Group | Body Weight (g) | Systolic BP (mmHg) | Total Heart Weight (mg/g BW) |
---|---|---|---|
Placebo | 339 ± 29 | 257 ± 9 | 5.13 ± 0.23 |
Bosentan | 322 ± 14 | 270 ± 6 | 4.47 ± 0.07 |
Irbesartan | 329 ± 20 | 163 ± 5 | 3.42 ± 0.13 |
BMS-182874 | 388 ± 22 | 254 ± 11 | 5.67 ± 0.31 |
Nifedipine | 424 ± 8 | 244 ± 15 | 4.58 ± 0.20 |
The results indicate that while BMS-182874 effectively reduced blood pressure, it did not normalize left ventricular mass as effectively as irbesartan, suggesting a unique profile of action among antihypertensive agents .
Case Studies and Clinical Implications
Research has highlighted the implications of this compound in various cardiovascular conditions:
- Hypertensive Models : In hypertensive animal models, this compound was shown to prevent vascular hypertrophy and collagen deposition, which are common complications associated with prolonged hypertension .
- Endothelial Function : Studies have indicated that this compound may enhance endothelial function by reducing the effects of ET-1 on vascular smooth muscle cells (VSMCs), leading to improved vascular health outcomes .
- Potential Applications : Given its selective antagonism of ET-A receptors, this compound may have therapeutic potential in treating conditions characterized by excessive vasoconstriction and remodeling, such as pulmonary hypertension and heart failure.
Eigenschaften
IUPAC Name |
5-(dimethylamino)-N-(3,4-dimethyl-1,2-oxazol-5-yl)naphthalene-1-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-11-12(2)18-23-17(11)19-24(21,22)16-10-6-7-13-14(16)8-5-9-15(13)20(3)4/h5-10,19H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJRGSRRZKSJHOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60165205 | |
Record name | BMS 182874 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60165205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153042-42-3 | |
Record name | BMS 182874 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153042423 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BMS 182874 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60165205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.